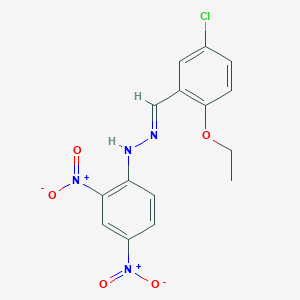![molecular formula C27H22FN3O2S B298232 5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298232.png)
5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as FIT-039, is a small molecule compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of thiazolidinone derivatives and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one may inhibit viral replication by targeting the host cell machinery required for viral replication. 5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB signaling pathway. In addition, 5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit viral replication, reduce inflammation, and induce apoptosis in cancer cells. 5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is its low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. 5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been found to exhibit a wide range of biological activities, making it a versatile compound for research purposes. However, one of the limitations of 5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is its limited solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several potential future directions for research on 5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one. One area of interest is the development of 5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one as a therapeutic agent for viral infections, such as influenza and Zika virus. Another area of interest is the development of 5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. In addition, further research is needed to better understand the mechanism of action of 5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one and to optimize its pharmacokinetic properties. Overall, 5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the condensation of 2-(2-fluorophenoxy)ethylamine and 1H-indole-3-carboxaldehyde to form the Schiff base intermediate. This intermediate is then reacted with 3-methyl-2-phenyliminothiazolidin-4-one to produce the final product, 5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one. The synthesis of 5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been optimized to yield a high purity product with good yields.
Aplicaciones Científicas De Investigación
5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-tumor properties. 5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to inhibit the replication of several viruses, including influenza A virus, dengue virus, and Zika virus. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have anti-tumor properties by inducing apoptosis in cancer cells.
Propiedades
Nombre del producto |
5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C27H22FN3O2S |
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
(5Z)-5-[[1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]methylidene]-3-methyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H22FN3O2S/c1-30-26(32)25(34-27(30)29-20-9-3-2-4-10-20)17-19-18-31(23-13-7-5-11-21(19)23)15-16-33-24-14-8-6-12-22(24)28/h2-14,17-18H,15-16H2,1H3/b25-17-,29-27? |
Clave InChI |
NXLMTGLUNYLOQZ-YMTQWUKOSA-N |
SMILES isomérico |
CN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4F)/SC1=NC5=CC=CC=C5 |
SMILES |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4F)SC1=NC5=CC=CC=C5 |
SMILES canónico |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4F)SC1=NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298149.png)
![N-(4-chlorophenyl)-N-[2-(2-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B298152.png)
![N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B298153.png)
![N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B298154.png)
![N-[2-(2-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B298156.png)
![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B298160.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B298162.png)
![N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B298165.png)

![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298167.png)
![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298168.png)

![4-bromo-N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298170.png)
![Tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate](/img/structure/B298172.png)